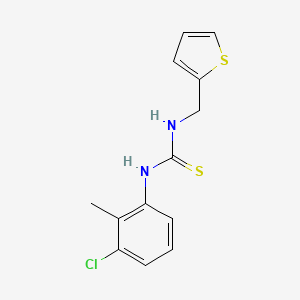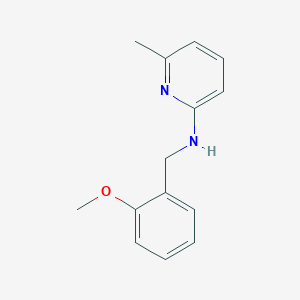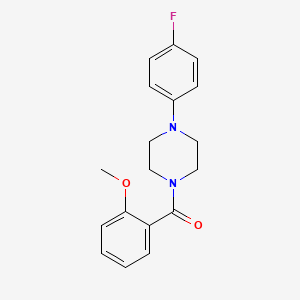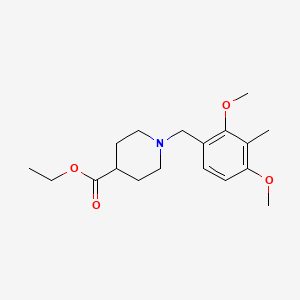![molecular formula C14H16ClNO B5852987 [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5852987.png)
[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is structurally similar to tetrahydrocannabinol (THC), the psychoactive component of cannabis, and it has been found to have similar effects on the body's endocannabinoid system. CP-47,497 has been the subject of scientific research for its potential therapeutic applications and its mechanism of action.
作用机制
[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol acts on the body's endocannabinoid system, which is involved in regulating a variety of physiological processes, including pain, inflammation, and mood. Specifically, [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol binds to and activates the CB1 and CB2 receptors, which are found throughout the body. This activation leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and pain perception.
Biochemical and Physiological Effects
[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been found to have a variety of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, and it has also been found to have anti-convulsant properties, making it potentially useful in the treatment of epilepsy. Additionally, [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been found to have anti-tumor effects, making it a potential candidate for cancer treatment.
实验室实验的优点和局限性
One advantage of using [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol in lab experiments is that it is a synthetic compound, which allows for greater control over the purity and concentration of the compound. Additionally, [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, one limitation of using [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol in lab experiments is that it is a synthetic compound, which means that its effects on the body may not be identical to those of natural cannabinoids.
未来方向
There are several future directions for research on [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol. One area of interest is the development of new compounds that are structurally similar to [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol, but which may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol, and to identify any potential side effects or risks associated with its use. Finally, research is needed to determine the optimal dosage and administration of [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol for different therapeutic applications.
合成方法
The synthesis of [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol involves several steps, including the reaction of 2,5-dimethylpyrrole with 3-chloro-2-methylbenzoyl chloride to form 1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole. This intermediate is then reacted with methanol and sodium borohydride to form [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol.
科学研究应用
[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been studied for its potential therapeutic applications, including its use as a pain reliever and anti-inflammatory agent. It has also been investigated for its potential use in the treatment of neurological disorders, such as multiple sclerosis and epilepsy. Additionally, [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been studied for its potential use in cancer treatment, due to its ability to inhibit tumor growth.
属性
IUPAC Name |
[1-(3-chloro-2-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-9-7-12(8-17)11(3)16(9)14-6-4-5-13(15)10(14)2/h4-7,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCLSIPJDQMSLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)C)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Chloro-2-methylphenyl)-2,5-dimethyl-1h-pyrrol-3-yl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




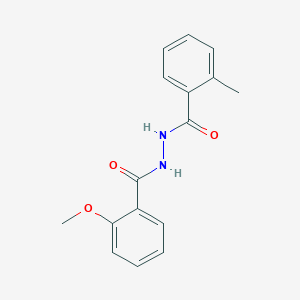
![2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5852930.png)
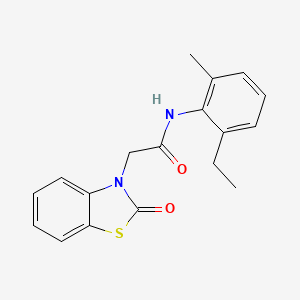
![N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5852939.png)


